molecular formula C12H16N2 B8645141 1,2-Dimethyl-3-(methylaminomethyl)-1H-indole

1,2-Dimethyl-3-(methylaminomethyl)-1H-indole

Cat. No. B8645141
M. Wt: 188.27 g/mol
InChI Key: BRQWBRRAAWQCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-3-(methylaminomethyl)-1H-indole is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dimethyl-3-(methylaminomethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-3-(methylaminomethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Dimethyl-3-(methylaminomethyl)-1H-indole

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1,2-dimethylindol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C12H16N2/c1-9-11(8-13-2)10-6-4-5-7-12(10)14(9)3/h4-7,13H,8H2,1-3H3

InChI Key

BRQWBRRAAWQCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1,2-dimethylindole-3-carboxaldehyde (11.50 g, 66.4 mmole) was added a solution of 2 M methylamine in methanol (100 mL, 200 mmole). The reaction was stirred for 4 h at RT then was concentrated to dryness to afford the crude title compound: 1H NMR (400 Hz, CDCl3) δ 8.55 (d, J=1.4 Hz, 1 H), 8.16 (d, J=7.5 Hz, 1 H), 7.42 (d, J=7.8 Hz, 1 H), 7.15 (t, 1 H), 7.07 (t, 1 H), 3.68 (s, 3 H), 3.41 (s, 3 H), 2.55 (s, 3 H).
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11.5 g
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

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CN=Cc1c(C)n(C)c2ccccc12
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Synthesis routes and methods III

Procedure details

1,2-Dimethyl-3-(methyliminomethyl)-1H-indole was taken up in ethanol (200 mL) and NaBH4 (2.6 g, 68.7 mmole) was added portionwise with stirring at RT (vigorous gas evolution). After 16 h the reaction was concentrated under vacuum, and the residue was basified with aqueous 1.0 N NaOH (200 mL). The mixture was extracted with Et2O (250 mL), and the combined Et2O extracts were washed with brine, dried (Na2SO4) and concentrated. Purification by flash chromatography on silica gel (5-10% (5% NH4OH/MeOH)/CHCl3) gave the title compound (8.47 g, 68%) as an oil which solidified in the freezer: 1H NMR (400 MHz, CDCl3) δ 7.60 (d, J=7.7 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 7.19 (t, 1H), 7.12 (t, 1H), 3.93 (s, 2H), 3.69 (s, 3H), 2.49 (s, 3H), 2.45 (s, 3H).
Name
1,2-Dimethyl-3-(methyliminomethyl)-1H-indole
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0 (± 1) mol
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2.6 g
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200 mL
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Yield
68%

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